molecular formula C7H8N2 B1281487 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 23596-28-3

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1281487
CAS RN: 23596-28-3
M. Wt: 120.15 g/mol
InChI Key: UPZFJNRJKUKWGW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that is part of a broader class of biologically active molecules featuring a pyrrole ring fused to a pyridine ring. These compounds are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been explored through various methods. One approach involves the condensation of 1,3-diones with 2-(aminomethyl)pyridine, leading to the formation of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles . Another method includes a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione to obtain tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole . Additionally, a three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds has been developed to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . Density functional theory (DFT) calculations have been employed to confirm the molecular structures and investigate the physicochemical properties of these compounds .

Chemical Reactions Analysis

Pyrrolopyridine derivatives exhibit a range of reactivities, including electrophilic aromatic substitution. They have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position . The reactivity of these compounds has been leveraged to synthesize various derivatives, including indolo[3,2-b]indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives have been extensively studied. These compounds display strong blue fluorescence and exhibit moderate to large Stokes shifts, as well as high quantum yields of fluorescence . The optical, electrochemical, and other physicochemical properties of these heterocycles have been investigated, revealing their potential as electron-rich, simple, aromatic heterocycles with strong violet, blue, or green fluorescence in both solution and solid state .

Scientific Research Applications

1. Antileishmanial Agents

  • Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
  • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

2. Inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit

  • Application Summary : Pyrrolo[3,2-c]pyridines bearing 2-indolinone substituent, which are related to 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine, can be used as inhibitors of VEGFR, PDGFR, and c-Kit .

3. Treatment of Diseases of the Nervous and Immune Systems

  • Application Summary : Pyrrolo[3,4-c]pyridines, which are related to 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine, can be used to treat diseases of the nervous and immune systems .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFJNRJKUKWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286485
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

CAS RN

23596-28-3
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23596-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[3,2-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 3
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 4
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 5
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Citations

For This Compound
12
Citations
X Chen - 1996 - search.proquest.com
A new potent acylation catalyst, 2, 3-dihydro-1-methyl-1H-pyrrolo (3, 2-c)-pyridine, was developed. It is twice as active as N, N-dimethylaminopyridine (DMAP) in the acylation of …
Number of citations: 2 search.proquest.com
WF Bailey, PD Salgaonkar, JD Brubaker… - Organic …, 2008 - ACS Publications
An operationally convenient, one-pot, three-step sequence has been developed that provides access to 3-substituted 4-, 5-, 6-, and 7-azaindolines (2,3-dihydro-1H-pyrollopyridines) via …
Number of citations: 23 pubs.acs.org
O Kuleshova - 2018 - theses.hal.science
The research carried out in the course of this PhD work is centered on cyclic 2-azahetaryl-3-enaminonitrile derivatives which represent an attractive scaffold due to its high number of …
Number of citations: 1 theses.hal.science
F Jiang, Q Hu, Z Zhang, H Li, H Li… - Journal of medicinal …, 2019 - ACS Publications
The bromodomain and extra-terminal domain (BET) family of proteins are readers which specifically recognize histone-acetylated lysine residues. Each BET bromodomain protein …
Number of citations: 41 pubs.acs.org
EJ Hanan, C Eigenbrot, MC Bryan, D Burdick, BK Chan… - pstorage-acs-6854636.s3 …
4BID ASK 3.3935368 3.2679405 0.91468984 o1cccc1 3UZP CK1-‐D 3.6837227 3.6470892 0.51822031 c1ccccc1 3UYT CK1-‐D 3.8309829 3.8122811 0.37807807 c1ccccc1 4HNF …
G Chessari, IM Buck, JEH Day, PJ Day… - Journal of medicinal …, 2015 - ACS Publications
Inhibitor of apoptosis proteins (IAPs) are important regulators of apoptosis and pro-survival signaling pathways whose deregulation is often associated with tumor genesis and tumor …
Number of citations: 93 pubs.acs.org
XY Li, ZY Huang, Y Niu, ZH Wang, LY Hu… - Journal of Molecular …, 2022 - Elsevier
The development of new drugs especially novel anti-cancer drugs has become a hot-spot issue that catches scholars’ attention in every field. Here a IAP antagonist analogue (IAPA) …
Number of citations: 3 www.sciencedirect.com
JR Donald, RJK Taylor… - The Journal of organic …, 2017 - ACS Publications
A new low-temperature procedure for the synthesis of 3,3-disubstituted 2-oxindoles via cross-dehydrogenative coupling (CDC) is reported. The use of a strong, nonreversible base in …
Number of citations: 23 pubs.acs.org
Z Wang, L Yin, Z Xiong, F Huang, N Yang… - Journal of Medicinal …, 2023 - ACS Publications
Selective inhibitors targeting the first bromodomain (BD1) or the second bromodomain (BD2) of the bromodomain and extra terminal domain (BET) proteins have triggered extensive …
Number of citations: 3 pubs.acs.org
R Murakami - 2018 - repository.kulib.kyoto-u.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Michinori Suginome at Kyoto University during 2013–2018. The studies are concerned with …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp

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